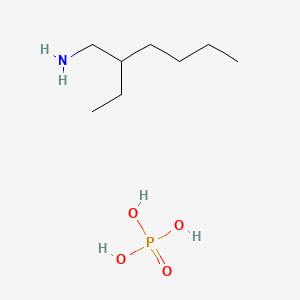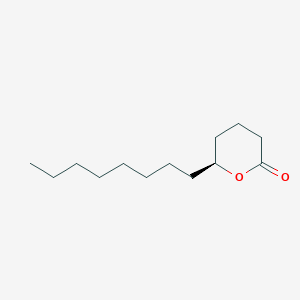
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) is a complex organic-inorganic hybrid compound It features a chromate core coordinated with a bis(methyl carbamato) ligand system, which is further functionalized with azo and sulphonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) typically involves multi-step organic synthesis followed by coordination chemistry. The initial steps often include the preparation of the azo compound through diazotization and coupling reactions. The sulphonyl and hydroxyl groups are introduced through sulphonation and hydroxylation reactions, respectively. The final step involves the coordination of the organic ligand with a chromate source under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis reactors equipped with precise temperature and pH control systems. The process would include the synthesis of the organic ligand followed by its coordination with chromate under optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) can undergo various chemical reactions, including:
Oxidation: The chromate core can participate in redox reactions, potentially altering the oxidation state of chromium.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulphonyl and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include higher oxidation states of chromium or oxidized organic fragments.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Substituted derivatives with new functional groups replacing the sulphonyl or hydroxyl groups.
Applications De Recherche Scientifique
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) involves its interaction with molecular targets through coordination chemistry. The chromate core can interact with various biomolecules, potentially altering their function. The azo and sulphonyl groups can participate in redox and substitution reactions, respectively, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-)
- Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(2-)
- Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(3-)
Uniqueness
The uniqueness of Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) lies in its specific coordination environment and functional groups, which confer distinct chemical and physical properties. Its vibrant color, stability, and reactivity make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
66006-52-8 |
|---|---|
Formule moléculaire |
C36H33CrN8O12S2+ |
Poids moléculaire |
885.8 g/mol |
Nom IUPAC |
chromium;hydron;methyl N-[7-hydroxy-8-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/2C18H16N4O6S.Cr/c2*1-28-18(25)20-12-4-2-3-10-5-7-15(24)17(16(10)12)22-21-13-9-11(29(19,26)27)6-8-14(13)23;/h2*2-9,23-24H,1H3,(H,20,25)(H2,19,26,27);/p+1 |
Clé InChI |
SSTIMYJVMSGWNA-UHFFFAOYSA-O |
SMILES canonique |
[H+].COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)



![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)






